2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Description
Structural Significance of Heterocyclic Thiadiazole Systems
The 1,3,4-thiadiazole heterocyclic system constitutes one of the most extensively investigated five-membered aromatic rings in contemporary medicinal chemistry, containing one sulfur atom and two nitrogen atoms positioned at specific locations within the ring structure. The fundamental architecture of this heterocycle demonstrates extraordinary physicochemical properties, including dual fluorescence emission, crystal solvatomorphism, and keto-enol-like tautomerism, which contribute to its versatility as a pharmacophore. The presence of these heteroatoms significantly enhances both membrane permeability and the ability to function as versatile hydrogen bond acceptors, while the inductive effect of the sulfur atom imparts a weak base character with relatively high aromaticity.
Thiadiazoles exist in four distinct regioisomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, with structural diversity arising from local polarization differences. Among these constitutional isomers, the 1,3,4-thiadiazole variant has emerged as the most extensively studied and clinically relevant form. The 1,3,4-thiadiazole scaffold demonstrates remarkable biological activity profiles, exhibiting antimicrobial, anticancer, antioxidative, anticonvulsant, anti-inflammatory, antiviral, antihypertensive, and antitubercular properties.
The structural significance of the 1,3,4-thiadiazole system extends beyond its inherent biological activity to encompass its role as a constraining pharmacophore that acts as both a hydrogen binding domain and a two-electron donor system. The ring exhibits aromatic character through two double bonds and one lone pair of electrons from the sulfur atom, creating a stable yet reactive molecular framework. This unique electronic configuration allows for predictable reactivity patterns, including ring opening by strong bases, ease of nucleophilic attack, and formation of mesoionic compounds through quaternization.
Table 1: Fundamental Properties of 1,3,4-Thiadiazole Systems
The electronic configuration of 1,3,4-thiadiazole systems creates specific reactivity patterns that distinguish them from other heterocyclic compounds. The electronegativity of the two nuclear nitrogen atoms imparts low electron density to the carbon atoms of the nucleus, facilitating nucleophilic displacement of halogen substituents. This characteristic reactivity has been extensively exploited in synthetic chemistry to introduce various functional groups and create complex molecular architectures with tailored biological properties.
Research has demonstrated that the substituents at the 2 and 5 positions of the thiadiazole ring significantly influence the overall reactivity and biological profile of the molecule. The ambient nucleophilicity of 2-amino substituted thiadiazoles results in electrophilic attack occurring at both the amino group and the nuclear nitrogen atom, while ring formation between these nitrogen centers represents a common synthetic transformation. Similarly, 2-mercapto derivatives exhibit reactivity patterns analogous to arenethiols, and methyl groups attached to the thiadiazole ring demonstrate reactivity similar to that observed in picoline systems.
Historical Development of Brominated Nitrophenoxy-Thiadiazole Compounds
The development of brominated nitrophenoxy-thiadiazole compounds represents a convergence of several important trends in heterocyclic chemistry, including the introduction of halogen substituents for enhanced biological activity and the incorporation of nitroaromatic moieties for specific electronic properties. The specific compound 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole emerged from systematic structure-activity relationship studies aimed at optimizing the biological profiles of thiadiazole derivatives through strategic substitution patterns.
Historical investigations into thiadiazole chemistry have consistently demonstrated that the incorporation of electron-withdrawing groups, particularly at specific positions on the heterocyclic ring, can dramatically enhance biological activity profiles. The strategic placement of bromine at the 2-position and a nitrophenoxy group at the 5-position of the thiadiazole ring represents a sophisticated approach to molecular design that capitalizes on the electronic properties of both substituents.
Table 2: Structural and Physical Properties of this compound
The historical development of brominated thiadiazole compounds can be traced through the evolution of synthetic methodologies for introducing halogen substituents into heterocyclic systems. Early synthetic approaches focused on direct halogenation reactions, but more sophisticated methods have emerged that allow for regioselective introduction of bromine atoms at specific positions on the thiadiazole ring. These methodological advances have enabled the systematic exploration of structure-activity relationships and the development of compounds with optimized biological profiles.
The incorporation of nitrophenoxy substituents into thiadiazole systems represents another significant development in the field, arising from recognition that phenolic ethers can modulate both the electronic properties and biological activity of heterocyclic compounds. The nitro group serves as a powerful electron-withdrawing substituent that can influence the overall electronic distribution within the molecule, while the phenoxy linkage provides structural flexibility and potential sites for further chemical modification.
Research into the synthesis and characterization of such compounds has revealed important insights into the relationship between molecular structure and biological activity. Studies have shown that electron-withdrawing substituents on thiadiazole rings generally enhance anticonvulsant activity compared to electron-donating groups. This finding has guided the rational design of new compounds, including brominated nitrophenoxy derivatives, that incorporate multiple electron-withdrawing elements to maximize biological efficacy.
The development of this compound and related compounds has been facilitated by advances in analytical techniques that enable precise structural characterization and confirmation of molecular identity. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, have provided researchers with the tools necessary to verify the successful synthesis of these complex heterocyclic structures.
Properties
IUPAC Name |
2-bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-2-5(4-6)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGPQSOZCOQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole typically involves:
- Preparation of the 1,3,4-thiadiazole ring system, often starting from thiosemicarbazide and suitable carboxylic acid or aldehyde derivatives.
- Introduction of the bromine atom at the 2-position of the thiadiazole ring.
- Substitution at the 5-position with the 3-nitrophenoxy group via nucleophilic aromatic substitution or coupling reactions.
Preparation of 2-Amino-5-Substituted-1,3,4-thiadiazole Intermediates
A key intermediate in the synthesis is 2-amino-5-substituted-1,3,4-thiadiazole, which can be prepared using a solid-phase reaction involving thiosemicarbazide and carboxylic acid derivatives:
- Method: Mix thiosemicarbazide, a carboxylic acid (or derivative), and phosphorus pentachloride in a dry vessel at room temperature with grinding until the reaction completes. The crude product is then treated with alkaline solution to reach pH 8–8.2, filtered, dried, and recrystallized to yield 2-amino-5-substituted-1,3,4-thiadiazole with yields over 91%.
| Reagent Molar Ratio | Conditions | Yield | Notes |
|---|---|---|---|
| 1 : 1–1.2 : 1–1.2 | Room temp, grinding, solid-phase | >91% | Mild, efficient, low toxicity |
This step provides a versatile intermediate for further functionalization.
Bromination to Obtain 2-Amino-5-bromo-1,3,4-thiadiazole
The bromine substitution at the 5-position is achieved through bromination of 2-amino-1,3,4-thiadiazole:
- Method: Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution (2–6% acid, preferably 3–5%), then add bromine for a preliminary reaction at 15–30 °C. In the presence of an oxidant (e.g., hypochlorite, chlorate, chlorite, hydrogen peroxide), bromination continues with regeneration of bromine from hydrobromic acid formed during the reaction. The reaction mixture is then subjected to alkali treatment to precipitate and purify 2-amino-5-bromo-1,3,4-thiadiazole.
| Step | Conditions | Molar Ratio (2-amino-1,3,4-thiadiazole : Br2) | Oxidant Mass Ratio | Temperature (°C) | Yield & Purity Notes |
|---|---|---|---|---|---|
| Dissolution in acid | 3–5% acid aqueous solution | — | — | Room temp | Ensures homogeneous reaction |
| Bromine addition | Preliminary reaction | 1 : 0.30–0.60 (preferably 1 : 0.45–0.55) | — | 15–30 | Partial bromination, HBr formed |
| Oxidant addition | Continuous reaction with oxidant | — | 1 : 20–50 (mass) | 15–30 | Regenerates Br2, improves yield |
| Alkali treatment | Precipitation and purification | — | — | — | Improves purity |
This method reduces bromine usage, lowers production cost, minimizes wastewater, and enhances environmental safety while maintaining high purity and yield.
Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole Intermediate
The nitro-substituted thiadiazole core can be prepared from 5-bromo-1,3,4-thiadiazol-2-amine by diazotization and nitration:
- Method: 5-Bromo-1,3,4-thiadiazol-2-amine is dissolved in aqueous hydrochloric acid and treated with sodium nitrite and copper powder at room temperature for 3 hours. The resulting yellow solid is isolated, purified by ether dissolution and vacuum concentration to yield 2-bromo-5-nitro-1,3,4-thiadiazole with about 48% yield.
| Reagent | Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Sodium nitrite, Cu powder | Room temp, 3 h, aqueous HCl | 48 | 88% | Diazotization and nitration |
This intermediate is crucial for further substitution with phenoxy groups.
Introduction of 3-Nitrophenoxy Group at 5-Position
The final step involves coupling the 2-bromo-5-nitro-1,3,4-thiadiazole with 3-nitrophenol or its derivatives to form the 5-(3-nitrophenoxy) substituent:
This is typically achieved via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic position on the thiadiazole ring, displacing a suitable leaving group (often bromine or another halogen).
Specific experimental details on this step are less commonly reported in open literature but generally follow standard aromatic nucleophilic substitution protocols under basic or catalytic conditions.
Summary Table of Preparation Steps
| Step No. | Target Compound | Key Reagents & Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-5-substituted-1,3,4-thiadiazole | Thiosemicarbazide + carboxylic acid + PCl5, grinding, room temp | >91% | Solid-phase, mild, efficient |
| 2 | 2-Amino-5-bromo-1,3,4-thiadiazole | 2-Amino-1,3,4-thiadiazole + Br2 + oxidant, acid solution, 15–30 °C | High purity, reduced Br2 use | Environmentally friendly, cost-effective |
| 3 | 2-Bromo-5-nitro-1,3,4-thiadiazole | Diazotization: NaNO2 + Cu powder + HCl, room temp, 3 h | 48% yield, 88% purity | Intermediate for phenoxy substitution |
| 4 | This compound | Nucleophilic substitution with 3-nitrophenol under basic/catalytic conditions | Not explicitly reported | Final target compound, standard aromatic substitution |
Research Findings and Notes
The use of phosphorus pentachloride in solid-phase synthesis of 2-amino-5-substituted thiadiazoles offers a mild, high-yielding route with simple post-processing.
Bromination with controlled bromine amounts and oxidants significantly reduces reagent waste and environmental impact while maintaining product purity.
Diazotization and nitration steps for introducing the nitro group are well-established but yield moderate amounts, requiring optimization for scale-up.
The final phenoxy substitution step requires careful control of reaction conditions to achieve high selectivity and yield, often involving bases or catalysts to activate the phenol nucleophile.
Spectroscopic characterization (1H-NMR, 13C-NMR, FT-IR, LC-MS) confirms the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the thiadiazole ring and nitro group.
Key Findings :
-
Reactions proceed via an SNAr mechanism , facilitated by the electron-deficient thiadiazole ring .
-
Steric hindrance from the 3-nitrophenoxy group slightly reduces reaction rates compared to analogous compounds lacking the nitro substituent .
Reduction of the Nitro Group
The nitro group on the phenoxy ring can be selectively reduced to an amine under controlled conditions.
Key Findings :
-
Catalytic hydrogenation provides the highest yield and selectivity .
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The thiadiazole ring remains intact under these conditions, confirming its stability toward reduction .
Oxidation of the Thiadiazole Ring
The thiadiazole sulfur atom can undergo oxidation to form sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (2 eq) | DCM, 0°C → 25°C, 12 h | 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole sulfoxide | 70% | |
| H₂O₂ (30%)/AcOH | 60°C, 6 h | This compound sulfone | 45% |
Key Findings :
-
Oxidation occurs regioselectively at the sulfur atom without affecting the bromine or nitro groups .
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Sulfone formation requires stronger acidic conditions and prolonged reaction times .
Electrophilic Aromatic Substitution (EAS)
The 3-nitrophenoxy group participates in limited EAS due to deactivation by the nitro group.
Key Findings :
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Reactions occur at the meta position relative to the nitro group, consistent with its strong deactivating nature .
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Low yields reflect the compound’s limited reactivity in EAS .
Ring-Opening and Rearrangement Reactions
Under harsh basic conditions, the thiadiazole ring can undergo cleavage.
| Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| NaOH (5M)/EtOH, reflux, 12 h | 3-Nitrophenol + Thiourea derivatives | 41% | |
| NH₃ (liq.), −33°C, 24 h | Amidine intermediates | 35% |
Key Findings :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including 2-bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole, exhibit significant anticancer properties. A study showed that various 1,3,4-thiadiazole derivatives could inhibit the growth of cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL . The presence of nitro groups in these compounds enhances their cytotoxic effects against tumor cells.
Case Study: Inhibition of Tumor Growth
- Cell Lines Tested : HCT116, H460, MCF-7
- IC50 Values : Ranged from 0.74 to 10.0 μg/mL
- Mechanism : Induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated that derivatives containing the thiadiazole moiety show efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds with a phenyl or nitrophenyl substituent exhibited moderate to significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Data Table: Antimicrobial Activity
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | 25 | Bactericidal |
| E. coli | 32.6 | Bactericidal | |
| A. niger | 25 | Fungicidal |
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored in various studies. These compounds are believed to act on GABA receptors and voltage-gated ion channels to prevent seizures . The modifications made to the thiadiazole structure can enhance their efficacy while reducing toxicity.
Case Study: Efficacy in Seizure Models
- Method : Pentylenetetrazol (PTZ) and maximal electroshock (MES) tests
- Results : Compounds derived from thiadiazole showed up to 80% protection in seizure models at specific dosages.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activity. The presence of electron-withdrawing groups (like nitro groups) and hydrophobic aryl rings has been linked to increased potency against various diseases .
Key Findings on SAR
- Compounds with electron-donating groups tend to exhibit enhanced activity.
- Modifications at the C-5 position significantly influence anticancer and antimicrobial properties.
Future Directions in Research
The ongoing research into the applications of this compound suggests potential for developing new therapeutic agents. Future studies should focus on:
- Synthesizing new derivatives with improved selectivity and reduced side effects.
- Conducting in vivo studies to confirm the efficacy and safety profiles.
- Exploring additional biological activities such as anti-inflammatory and antiviral effects.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, while its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
Substituent Position and Electronic Effects: The meta-nitro group in the target compound introduces steric hindrance and electronic effects distinct from the para-nitro isomer (e.g., 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole) . The meta position may reduce conjugation with the thiadiazole ring compared to para, altering reactivity and intermolecular interactions. Electron-donating groups (e.g., methoxy in ) decrease electrophilicity at the bromine site, while electron-withdrawing groups (e.g., nitro in the target compound) enhance susceptibility to nucleophilic substitution .
Crystal Packing and Stability: In 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine (a structural analog), the dihedral angle between the thiadiazole and benzene rings is 40.5°, creating a planar supramolecular dimer via N–H⋯N hydrogen bonds . The target compound’s phenoxy group (vs.
Biological Activity
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a bromine atom and a nitrophenoxy group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives are known for their significant antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit activity against various pathogens:
- Bacterial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds derived from 1,3,4-thiadiazole have shown inhibition rates of up to 85% against these bacteria .
- Fungal Activity : The antifungal efficacy of these compounds has also been documented, with some derivatives demonstrating considerable activity against yeast-like fungi such as Candida albicans.
| Pathogen Type | Example Pathogens | Inhibition Rate (%) |
|---|---|---|
| Gram-positive | S. aureus | 80 |
| Gram-negative | E. coli | 76 |
| Fungi | C. albicans | 70 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For example, molecular docking studies suggest that it interacts with estrogen receptors in breast cancer cell lines, leading to reduced cell viability .
- Cytotoxicity : In vitro tests reveal that derivatives of this compound exhibit cytotoxic effects with IC50 values ranging from 0.04 to 23.6 µM against different cancer cell lines. Notably, some derivatives have shown selectivity for cancer cells over normal cells .
| Cell Line | IC50 Value (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast) | 1.78 | Significant inhibition |
| A549 (Lung) | 0.913 | Moderate cytotoxicity |
| K562 (Leukemia) | 7.4 | Selective activity |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been recognized in several studies:
- Efficacy in Models : Compounds similar to this compound have demonstrated effective anticonvulsant action in animal models with median effective doses lower than standard medications like ethosuximide .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring is critical for enhancing anticonvulsant activity. For instance, para-halogen substitutions have been linked to improved efficacy .
Case Studies and Research Findings
Several studies provide insights into the biological activities of thiadiazole derivatives:
- Antimicrobial Study : A study by Siddiqui et al. evaluated various thiadiazole compounds against common pathogens and found promising results in inhibiting bacterial growth .
- Anticancer Mechanism : Research involving molecular docking techniques highlighted how certain derivatives interact with cancer-related proteins, leading to apoptosis in breast cancer cells .
- Cytotoxicity Assessment : A comprehensive review indicated that many thiadiazole derivatives possess significant antiproliferative effects across various cancer cell lines, suggesting their potential as therapeutic agents .
Q & A
Q. What are the common synthetic routes for introducing bromine into 1,3,4-thiadiazole derivatives?
Bromination of thiadiazole derivatives typically involves halogenation reagents such as -bromosuccinimide (NBS) or direct bromine under controlled conditions. For example, 5-bromoimidazo[2,1-b][1,3,4]thiadiazole is synthesized via cyclization of thiosemicarbazide with carboxylic acids, followed by bromination using NBS . Alternatively, regioselective bromination can be achieved via electrophilic substitution by optimizing reaction solvents (e.g., DMF) and temperatures (60–80°C) to minimize side products .
Q. How can X-ray crystallography aid in characterizing bromo-thiadiazole compounds?
Single-crystal X-ray diffraction provides precise structural insights, including bond lengths, angles, and planarity of heterocyclic rings. For instance, crystallographic analysis of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine confirmed the dihedral angle between the thiadiazole and phenyl rings (76.8°), critical for understanding steric effects in molecular interactions . Data collection parameters (e.g., , ) and refinement statistics (-factor < 0.05) ensure reliability .
Q. What analytical techniques are essential for verifying the purity of bromo-thiadiazole derivatives?
High-resolution mass spectrometry (HRMS) and -NMR are indispensable. For example, -NMR of 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide revealed distinct aromatic proton signals (δ 7.2–8.5 ppm), while HRMS confirmed the molecular ion peak ( 538.49) . Elemental analysis (C, H, N) with <0.4% deviation validates purity .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of 1,3,4-thiadiazole derivatives?
Bromine, as an electron-withdrawing group, enhances electrophilicity of the thiadiazole ring, facilitating nucleophilic substitution reactions. In 2-bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole, the bromine at C2 stabilizes the transition state during coupling reactions (e.g., Suzuki-Miyaura), while the nitro group at C5 directs regioselectivity in further functionalization . DFT calculations can quantify charge distribution and frontier molecular orbital (FMO) energies to predict reactivity .
Q. What strategies can resolve discrepancies in reported biological activities of bromo-thiadiazole derivatives?
Contradictions in bioactivity data (e.g., antimicrobial vs. antibiofilm effects) may arise from assay variability (e.g., broth microdilution vs. disk diffusion). For example, 1,3,4-thiadiazole derivatives showed biofilm inhibition in Klebsiella pneumoniae (up to 70%) but activation in E. coli (15–20%) under identical conditions . Standardizing protocols (e.g., CLSI guidelines) and correlating structure-activity relationships (SAR) with substituent electronic profiles (Hammett constants) can clarify mechanisms .
Q. How can reaction conditions be optimized for regioselective synthesis of bromo-thiadiazole derivatives?
A factorial design approach can optimize parameters such as solvent polarity, temperature, and catalyst loading. For instance, bromination of triazolothiazole with NBS in acetonitrile at 0°C yielded 2-bromo-2-(1H-1,2,3-triazol-1-yl)ethanone with >90% regioselectivity, while elevated temperatures promoted side reactions . Monitoring via TLC or HPLC-MS ensures reaction progress .
Methodological Considerations
- Handling and Safety : Store bromo-thiadiazole compounds in inert atmospheres (argon) at –20°C to prevent degradation. Use PPE (gloves, goggles) due to toxicity risks (LD < 100 mg/kg in rodents) .
- Data Interpretation : Employ multivariate statistical tools (e.g., PCA) to analyze bioactivity datasets and identify outliers .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
